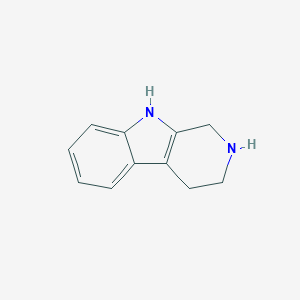

Tryptoline

Description

Properties

IUPAC Name |

2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,12-13H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTOTSJVQRFXOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58911-02-7 (mono-hydrochloride) | |

| Record name | Tryptoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016502015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10167835 | |

| Record name | Tryptoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,2,3,4-Tetrahydro-beta-carboline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012488 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>25.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855891 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

16502-01-5 | |

| Record name | Tetrahydro-β-carboline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16502-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tryptoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016502015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tryptoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRYPTOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65027TMI0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Tryptoline Derivatives and Their Pharmacological Profile

Introduction

This compound, also known as tetrahydro-β-carboline, is a tricyclic indole alkaloid that forms the structural core of a diverse class of pharmacologically active compounds.[1][2] These derivatives, found both endogenously in mammals and in various plant species, exhibit a wide spectrum of biological activities, making them a subject of intense interest in medicinal chemistry and drug discovery.[3][4] Their rigid, tryptamine-related framework allows for specific interactions with a multitude of biological targets, leading to effects on the central nervous system (CNS), cancer cell proliferation, inflammation, and metabolic processes.[4][5][6] This guide provides a comprehensive overview of the pharmacological profile of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Pharmacological Profile

The therapeutic potential of this compound derivatives stems from their ability to modulate multiple biological targets. The primary activities are detailed below.

Monoamine Oxidase (MAO) Inhibition

One of the most well-characterized activities of this compound derivatives is the inhibition of monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[1][6] Inhibition of MAO increases the synaptic availability of these neurotransmitters, an action that underlies the therapeutic effect of many antidepressant drugs.[3][7] Tryptolines are typically competitive and selective inhibitors of MAO-A.[1]

Interaction with Serotonergic Systems

Beyond MAO inhibition, many this compound derivatives interact directly with components of the serotonergic system. They show binding affinity for various serotonin receptor subtypes (5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT7) and the serotonin transporter (SERT).[8] This multi-target engagement within a single neurotransmitter system suggests complex modulatory effects. For instance, pinoline (6-methoxythis compound) acts as a full agonist at the 5-HT2C receptor and a partial agonist at the 5-HT2A receptor.[8]

Enzyme Inhibition

This compound derivatives have been identified as inhibitors of several key enzymes implicated in disease pathogenesis.

-

Indoleamine 2,3-dioxygenase (IDO) Inhibition: IDO is an enzyme involved in tryptophan metabolism and plays a role in immune tolerance, particularly in tumors. Certain substituted this compound derivatives are potent IDO inhibitors, making them promising candidates for cancer immunotherapy.[9]

-

β-Secretase (BACE1) Inhibition: BACE1 is a key enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. Triazolyl this compound derivatives have been developed as BACE1 inhibitors.[10]

Anticancer and Anti-inflammatory Activity

β-carboline alkaloids, a class to which tryptolines belong, demonstrate significant cytotoxic effects against various human tumor cell lines, often by inducing apoptosis and causing cell cycle arrest.[3][5] Furthermore, certain derivatives exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[11]

Antidiabetic Potential

Recent studies have explored the potential of this compound derivatives in metabolic disorders. Specifically, N-sulfonylated this compound-3-carboxylic acid derivatives have been shown to possess antidiabetic activity in animal models, significantly lowering blood glucose levels in streptozotocin-induced diabetic rats.[12][13]

Data Presentation: Pharmacological Activity Tables

The following tables summarize the quantitative pharmacological data for representative this compound derivatives across various biological targets.

Table 1: Monoamine Oxidase (MAO) Inhibition

| Derivative | Target | Inhibition Value (IC₅₀ / Kᵢ) | Notes |

|---|---|---|---|

| 5-Hydroxythis compound | MAO-A | IC₅₀: 0.5 µM[1] | Competitive, selective inhibitor.[1] |

| 5-Methoxythis compound (Pinoline) | MAO-A | IC₅₀: 1.5 µM[1] | Competitive, selective inhibitor.[1] |

| Amitriptyline* | MAO-A | Kᵢ: 151 µM (Brain)[14] | For comparison; primarily a reuptake inhibitor but shows weak MAO interaction.[14] |

| Amitriptyline* | MAO-B | Kᵢ: 8.41 µM (Brain)[14] | For comparison; more potent against MAO-B than MAO-A.[14] |

Note: Amitriptyline is a tricyclic antidepressant, not a this compound derivative, included for comparative context.

Table 2: Serotonergic Receptor and Transporter Binding Affinities

| Derivative | Target | Binding Affinity (Kᵢ, µM) | Functional Activity |

|---|---|---|---|

| Pinoline | 5-HT1A | 0.44[8] | - |

| Pinoline | 5-HT2A | 0.16[8] | Partial Agonist |

| Pinoline | 5-HT2B | 0.43[8] | Antagonist |

| Pinoline | 5-HT2C | 0.11[8] | Full Agonist |

| Pinoline | 5-HT7 | 1.80[8] | - |

| Pinoline | SERT | 0.23[8] | Reuptake Inhibitor |

| 7-Methoxy-THβC (Isopinoline) | 5-HT1A | 0.22[8] | - |

| 7-Methoxy-THβC (Isopinoline) | 5-HT2A | 0.15[8] | Partial Agonist |

| 7-Methoxy-THβC (Isopinoline) | 5-HT2B | 0.35[8] | Antagonist |

| 7-Methoxy-THβC (Isopinoline) | 5-HT2C | 0.11[8] | Full Agonist |

| 7-Methoxy-THβC (Isopinoline) | 5-HT7 | 0.14[8] | - |

| 7-Methoxy-THβC (Isopinoline) | SERT | 0.24[8] | Reuptake Inhibitor |

Table 3: Enzyme Inhibition (IDO & BACE1)

| Derivative | Target | Inhibition Value (IC₅₀) |

|---|---|---|

| This compound Derivative 11c[9] | IDO | More potent than MTH-Trp (known inhibitor)[9] |

| Triazolyl this compound (JJCA-140) | BACE1 | 1.49 µM[10] |

Table 4: Anti-inflammatory Activity

| Derivative | Target | Inhibition Value (IC₅₀) |

|---|---|---|

| β-Carboline 1 | NO Production | 9.85 µM[11] |

| β-Carboline 2 | NO Production | 4.07 µM[11] |

| β-Carboline 3 | NO Production | 3.96 µM[11] |

Note: Assayed in LPS-activated RAW 264.7 cells.

Table 5: Anticancer Activity

| Derivative | Cell Line | Inhibition Value (IC₅₀) |

|---|---|---|

| β-Carboline Dimer (Comp1) | MG-63 (Sarcoma) | 4.607 µM[5] |

| β-Carboline Dimer (Comp2) | MG-63 (Sarcoma) | 4.972 µM[5] |

| β-Carboline Dimer (Comp1) | HL7702 (Normal Liver) | 10.083 µM[5] |

| β-Carboline Dimer (Comp2) | HL7702 (Normal Liver) | 9.525 µM[5] |

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol is a standard method for determining the binding affinity (Kᵢ) of a test compound for a specific receptor.[15][16][17]

Objective: To determine the concentration of a test compound that inhibits 50% of a specific radioligand binding (IC₅₀), and to calculate the inhibitory constant (Kᵢ).

Materials:

-

Membrane Preparation: Cell membranes or tissue homogenates expressing the target receptor.[18]

-

Radioligand: A high-affinity, specific radioactive ligand for the target receptor.

-

Test Compounds: this compound derivatives of interest.

-

Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[18]

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C, presoaked in 0.3% PEI).[18]

-

Scintillation Counter: For quantifying radioactivity.

-

96-well plates.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in cold lysis buffer. Centrifuge to pellet membranes, wash, and resuspend in assay buffer. Determine protein concentration (e.g., BCA assay).[18]

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membrane preparation + radioligand + assay buffer.

-

Non-specific Binding (NSB): Membrane preparation + radioligand + a high concentration of an unlabeled competing ligand.

-

Competition Binding: Membrane preparation + radioligand + varying concentrations of the test this compound derivative.

-

-

Incubation: Add membrane homogenate (e.g., 50-120 µg protein), test compound, and radioligand (at a concentration near its Kₔ) to each well. The final volume is typically 250 µL.[18] Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach equilibrium.[18]

-

Filtration: Rapidly terminate the incubation by vacuum filtering the contents of each well through the glass fiber filter mat using the cell harvester. This separates bound from free radioligand.[18]

-

Washing: Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove any remaining unbound radioligand.[18]

-

Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity trapped on each filter using a scintillation counter.[18]

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ value using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[18]

-

Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a continuous spectrophotometric method to measure MAO-A and MAO-B activity and inhibition.[19]

Objective: To determine the IC₅₀ of this compound derivatives against MAO-A and MAO-B.

Principle: MAO catalyzes the oxidative deamination of a substrate, producing an aldehyde, ammonia, and hydrogen peroxide (H₂O₂).[20] The H₂O₂ produced can be used in a peroxidase-linked reaction to generate a colored product that is measured spectrophotometrically.[20] Alternatively, some substrates yield products with direct absorbance changes.[19]

Materials:

-

Enzyme Source: Recombinant human MAO-A and MAO-B or mitochondrial preparations.

-

MAO-A Substrate: Kynuramine.[19]

-

MAO-B Substrate: Benzylamine.[19]

-

Buffer: e.g., Potassium phosphate buffer.

-

Test Compounds: this compound derivatives.

-

Spectrophotometer/Plate Reader.

Procedure:

-

Assay Setup: In a UV-transparent plate, add buffer, the MAO enzyme (MAO-A or MAO-B), and varying concentrations of the test this compound derivative.

-

Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at 37°C.

-

Reaction Initiation: Add the specific substrate (kynuramine for MAO-A, benzylamine for MAO-B) to initiate the reaction.

-

Measurement:

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the percentage of inhibition versus the log concentration of the test compound.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Visualizations: Pathways and Workflows

Caption: Mechanism of MAO-A inhibition by this compound derivatives in a serotonergic neuron.

Caption: Experimental workflow for a competitive radioligand binding assay.

Caption: Structure-Activity Relationships (SAR) of the this compound scaffold.

Conclusion

This compound and its derivatives represent a versatile and privileged scaffold in medicinal chemistry. Their ability to interact with a wide array of biological targets, including monoamine oxidases, serotonin receptors, and enzymes like IDO and BACE1, underscores their vast therapeutic potential. The pharmacological profile spans CNS disorders, cancer, inflammation, and metabolic diseases. The continued exploration of the this compound structure, guided by quantitative pharmacological evaluation and rational design, promises to yield novel and effective therapeutic agents for a range of challenging medical conditions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (16502-01-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. Effect of Alkaloids Belong to β-Carbolines Family in Peganum Harmala on Cancer Cells - Sarem Journal of Medical research [saremjrm.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | β-Carboline dimers inhibit the tumor proliferation by the cell cycle arrest of sarcoma through intercalating to Cyclin-A2 [frontiersin.org]

- 6. oamjms.eu [oamjms.eu]

- 7. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. digital.csic.es [digital.csic.es]

- 9. Synthesis and biological evaluation of novel this compound derivatives as indoleamine 2,3-dioxygenase (IDO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 12. Synthesis of this compound-3-Carboxylic Acid Derivatives A Novel Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of this compound-3-carboxylic Acid derivatives a novel antidiabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Inhibition of monoamine oxidase A and B in the heart and brain of the rat with amitriptyline, pargyline and pirlindol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 16. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. brieflands.com [brieflands.com]

Tryptoline as a Neuromodulator: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptoline, also known as tetrahydro-β-carboline, is an endogenous or naturally occurring alkaloid compound that has garnered significant interest for its neuromodulatory properties within the central nervous system. As a derivative of tryptamine, its structural similarity to serotonin and other monoamine neurotransmitters underpins its complex pharmacological profile. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, focusing on its interaction with key molecular targets, the resultant signaling pathways, and the experimental methodologies used to elucidate these functions. The primary actions of this compound converge on the potentiation of serotonergic neurotransmission through a dual mechanism: the inhibition of the serotonin transporter (SERT) and the inhibition of monoamine oxidase (MAO).

Core Mechanisms of Action

This compound exerts its neuromodulatory effects primarily through two well-documented mechanisms:

-

Inhibition of Serotonin Reuptake: this compound and its derivatives act as competitive inhibitors of the serotonin transporter (SERT).[1][2] By binding to SERT, this compound blocks the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron. This action increases the concentration and prolongs the residence time of serotonin in the synapse, thereby enhancing serotonergic signaling. Derivatives such as 5-hydroxythis compound are particularly potent and selective in this regard, showing a significantly higher affinity for the serotonin transporter compared to the transporters for norepinephrine and dopamine.[2]

-

Inhibition of Monoamine Oxidase (MAO): Tryptolines are recognized as competitive and selective inhibitors of monoamine oxidase A (MAO-A), the primary enzyme responsible for the degradation of monoamine neurotransmitters like serotonin.[3] By inhibiting MAO-A, this compound prevents the breakdown of serotonin within the presynaptic neuron, leading to an increased vesicular packaging and subsequent release of the neurotransmitter.[3] 5-Hydroxythis compound and 5-methoxythis compound (pinoline) are among the most active derivatives in this class of MAO inhibitors.[3]

The combination of these two actions results in a significant and synergistic elevation of synaptic serotonin levels, which is believed to be the foundation of this compound's neuromodulatory and potential therapeutic effects.

Data Presentation: Inhibitory Activity

The following table summarizes the quantitative data for the inhibitory potency of this compound derivatives at their key molecular targets. This data is crucial for understanding the structure-activity relationships and the pharmacological profile of these compounds.

| Compound | Target | Parameter | Value (µM) | Reference |

| 5-Hydroxythis compound | Serotonin Transporter (SERT) | Ki | 0.3 | [2] |

| 5-Hydroxythis compound | Monoamine Oxidase A (MAO-A) | IC50 | 0.5 | [3] |

| 5-Methoxythis compound | Monoamine Oxidase A (MAO-A) | IC50 | 1.5 | [3] |

Ki: Inhibitor constant; a measure of binding affinity. A lower Ki indicates a higher affinity. IC50: Half-maximal inhibitory concentration; the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Postulated Downstream Signaling Pathways

The elevation of synaptic serotonin by this compound leads to the activation of various postsynaptic serotonin receptors, most of which are G-protein coupled receptors (GPCRs). The specific downstream signaling cascade depends on the receptor subtype activated and the G-protein to which it couples (e.g., Gs, Gi/o, or Gq). A common pathway initiated by serotonin receptor activation, for example through a Gq-coupled receptor like 5-HT2A, involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, culminating in a variety of cellular responses, including altered gene expression and neuronal excitability.

Experimental Protocols

The characterization of this compound's mechanism of action relies on established in vitro assays. Below are detailed methodologies for two key experiments.

Protocol 1: Serotonin Reuptake Inhibition Assay

-

Objective: To determine the inhibitory potency (Ki) of this compound on the serotonin transporter.

-

Methodology:

-

Tissue Preparation: Rat forebrain tissue is homogenized in a buffered sucrose solution. The homogenate is then subjected to centrifugation to isolate synaptosomes, which are rich in neurotransmitter transporters.

-

Incubation: Aliquots of the synaptosomal preparation are incubated in a physiological buffer at 37°C.

-

Assay Conditions: The incubation mixture contains a fixed, low concentration of radiolabeled serotonin (e.g., [3H]5-HT) and varying concentrations of the test compound (this compound or its derivatives).

-

Reaction Termination: After a short incubation period (typically 5-10 minutes), the reuptake process is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters, which corresponds to the amount of serotonin taken up by the synaptosomes, is measured using liquid scintillation counting.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used in the assay.

-

Protocol 2: Monoamine Oxidase (MAO) Activity Assay

-

Objective: To determine the inhibitory potency (IC50) of this compound on MAO-A activity.

-

Methodology:

-

Enzyme Source Preparation: A source of MAO-A, such as rat brain mitochondria or recombinant human MAO-A, is prepared and diluted in a suitable buffer.

-

Incubation: The enzyme preparation is pre-incubated with varying concentrations of the inhibitor (this compound) for a defined period.

-

Substrate Addition: The enzymatic reaction is initiated by adding a specific substrate for MAO-A, such as kynuramine or radiolabeled serotonin.

-

Reaction and Termination: The reaction is allowed to proceed at 37°C for a set time and then terminated, often by adding a strong acid or base.

-

Product Measurement: The amount of product formed is quantified. If using kynuramine, the fluorescent product 4-hydroxyquinoline is measured fluorometrically. If using a radiolabeled substrate, the radiolabeled product is separated from the unreacted substrate (e.g., by solvent extraction) and measured by scintillation counting.

-

Data Analysis: The enzyme activity at each inhibitor concentration is calculated relative to a control (no inhibitor). A dose-response curve is generated to determine the IC50 value.

-

Conclusion

The mechanism of action of this compound as a neuromodulator is multifaceted, with its primary effects stemming from the potentiation of the serotonin system. Through the dual inhibition of serotonin reuptake and monoamine oxidase A, this compound effectively increases the availability of serotonin in the synaptic cleft. This enhancement of serotonergic neurotransmission is the likely basis for its observed physiological and behavioral effects. The quantitative data on its binding affinities and inhibitory concentrations highlight the potency of its derivatives and provide a foundation for the rational design of novel therapeutic agents targeting the serotonin system. Further research into the downstream signaling consequences and the in vivo effects of this compound will continue to illuminate its role as a significant endogenous neuromodulator.

References

Tryptoline's Role in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tryptoline, also known as tetrahydro-β-carboline, is an endogenous or endogenously formed indole alkaloid present in the mammalian central nervous system (CNS). Arising from the condensation of tryptamine with an aldehyde, its physiological and pharmacological significance has been a subject of ongoing research. This technical guide provides a comprehensive overview of this compound's biosynthesis, metabolism, and its multifaceted role within the CNS. Particular focus is placed on its well-established activities as a competitive inhibitor of monoamine oxidase-A (MAO-A) and a serotonin reuptake inhibitor (SRI). This document collates quantitative data on its binding affinities and brain concentrations, details key experimental protocols for its study, and visualizes its metabolic and potential signaling pathways.

Introduction

This compound belongs to the β-carboline family of compounds, which are known for their diverse pharmacological activities. Its structural similarity to serotonin and other tryptamine derivatives has prompted extensive investigation into its neurochemical profile. The in vivo formation of this compound, while once a matter of debate, is now generally accepted to occur in the CNS, where it can modulate monoaminergic neurotransmission. Understanding the precise mechanisms of this compound's actions is crucial for elucidating its potential physiological roles and for exploring its therapeutic relevance in various neurological and psychiatric disorders.

Biosynthesis and Metabolism

This compound is synthesized in the CNS through the Pictet-Spengler reaction, a condensation reaction between tryptamine and an aldehyde, most notably acetaldehyde.[1][2] Tryptamine itself is a decarboxylation product of the essential amino acid tryptophan. The metabolism of this compound is less well-characterized but is thought to involve hydroxylation and methylation.

Figure 1: Biosynthesis and Metabolism of this compound.

Pharmacological Profile

This compound's primary pharmacological actions in the CNS are the inhibition of monoamine oxidase-A (MAO-A) and the inhibition of serotonin reuptake. These dual actions can lead to an increase in the synaptic availability of serotonin and other monoamines.

Monoamine Oxidase Inhibition

This compound is a competitive and selective inhibitor of MAO-A, the enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[3]

Serotonin Reuptake Inhibition

This compound competitively inhibits the serotonin transporter (SERT), thereby blocking the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[3][4] This action prolongs the presence of serotonin in the synapse, enhancing serotonergic neurotransmission.

Quantitative Data

The following tables summarize the available quantitative data for this compound's concentration in the rat brain and its inhibitory activity.

| Parameter | Value | Species | Brain Region | Reference |

| Endogenous Concentration | ~370 pg/g | Rat | Whole Brain | [5] |

| Endogenous Concentration Range | 0.2 - 3 ng/g | Rat | Whole Brain |

Table 1: Brain Concentrations of this compound

| Target | Inhibition Constant (Ki) / IC50 | Assay Condition | Reference |

| Serotonin Transporter (SERT) | Ki: 0.3 µM | Rat forebrain homogenates | [4] |

| Monoamine Oxidase-A (MAO-A) | IC50: 0.5 µM (5-Hydroxythis compound) | Not Specified | |

| Norepinephrine Transporter (NET) | ~20-fold less potent than for SERT | Rat forebrain homogenates | [4] |

| Dopamine Transporter (DAT) | ~40-fold less potent than for SERT | Rat forebrain homogenates | [4] |

Table 2: Inhibitory Activity of this compound and its Derivatives

Potential Downstream Signaling Pathways

By inhibiting MAO-A and serotonin reuptake, this compound is poised to modulate intracellular signaling cascades that are regulated by monoaminergic neurotransmission. While direct studies on this compound's effects on these pathways are limited, inferences can be drawn from the well-characterized effects of other MAOIs and SRIs, such as amitriptyline. These pathways are critical for neuronal plasticity, gene expression, and cell survival.

cAMP/PKA/CREB Pathway

Increased synaptic serotonin can lead to the activation of Gs-coupled serotonin receptors, stimulating adenylyl cyclase to produce cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which can then phosphorylate and activate the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) promotes the transcription of genes involved in neuroplasticity and cell survival, such as brain-derived neurotrophic factor (BDNF).

Figure 2: Potential this compound-Modulated cAMP/PKA/CREB Signaling Pathway.

ERK/MAPK Pathway

The extracellular signal-regulated kinase (ERK) pathway, a subset of the mitogen-activated protein kinase (MAPK) pathway, is another crucial signaling cascade in neurons that can be influenced by monoaminergic signaling. Activation of certain serotonin receptors can lead to the activation of the Ras/Raf/MEK/ERK cascade, ultimately resulting in the phosphorylation of transcription factors and other proteins that regulate synaptic plasticity and cell function.

Figure 3: Potential this compound-Modulated ERK/MAPK Signaling Pathway.

Experimental Protocols

Quantification of this compound in Brain Tissue by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methodologies used for the analysis of tryptolines in biological samples.[5]

Objective: To quantify the concentration of this compound in a brain tissue sample.

Materials:

-

Brain tissue

-

Perchloric acid

-

C-18 reverse phase resin

-

Heptafluorobutyric anhydride (HFBA) for derivatization

-

Organic solvents (e.g., ethyl acetate, acetonitrile)

-

Internal standard (e.g., deuterated this compound)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS) with a fused silica capillary column

Workflow:

Figure 4: GC-MS Quantification Workflow for this compound.

Procedure:

-

Sample Preparation: Homogenize a known weight of brain tissue in ice-cold perchloric acid. Centrifuge to pellet proteins.

-

Extraction: Apply the supernatant to a pre-conditioned C-18 reverse-phase solid-phase extraction column. Wash the column to remove interfering substances and then elute the this compound fraction with an appropriate organic solvent.

-

Derivatization: Evaporate the eluate to dryness under a stream of nitrogen. Add heptafluorobutyric anhydride (HFBA) and incubate to form the heptafluorobutyryl derivative of this compound, which is more volatile and suitable for GC analysis.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a temperature program that allows for the separation of the this compound derivative from other components. The mass spectrometer should be operated in selected ion monitoring (SIM) mode, monitoring for the characteristic ions of the this compound derivative and the internal standard.

-

Quantification: Create a standard curve using known concentrations of this compound and the internal standard. Calculate the concentration of this compound in the brain tissue sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

In Vitro Serotonin Reuptake Inhibition Assay

This protocol is based on standard methods for assessing serotonin transporter inhibition.[4][6]

Objective: To determine the inhibitory potency (IC50) of this compound on the serotonin transporter.

Materials:

-

Rat forebrain synaptosomes or cells expressing the serotonin transporter (e.g., JAR cells)[6]

-

[³H]-Serotonin (radioligand)

-

This compound solutions of varying concentrations

-

Scintillation fluid

-

Liquid scintillation counter

-

Krebs-Ringer-HEPES buffer

Workflow:

Figure 5: Serotonin Reuptake Inhibition Assay Workflow.

Procedure:

-

Preparation of Synaptosomes/Cells: Prepare a suspension of rat forebrain synaptosomes or cultured cells expressing SERT in Krebs-Ringer-HEPES buffer.

-

Incubation: In a multi-well plate, add the synaptosome/cell suspension to wells containing a fixed concentration of [³H]-Serotonin and varying concentrations of this compound. Include control wells with no this compound (total uptake) and wells with a high concentration of a known potent SERT inhibitor (e.g., fluoxetine) to determine non-specific uptake. Incubate at 37°C for a defined period.

-

Filtration: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound [³H]-Serotonin.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Subtract the non-specific uptake from all other measurements to obtain specific uptake. Plot the percentage of inhibition of specific [³H]-Serotonin uptake against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound is an endogenous neuromodulator with a clear and potent inhibitory effect on both MAO-A and the serotonin transporter. These actions position it as a significant regulator of serotonergic neurotransmission in the CNS. The downstream consequences of these primary effects likely involve the modulation of key signaling pathways such as the cAMP/PKA/CREB and ERK/MAPK cascades, which are fundamental to neuronal plasticity and function. Further research is warranted to fully elucidate the complete receptor binding profile of this compound and to directly confirm its influence on these and other intracellular signaling pathways. The experimental protocols detailed herein provide a framework for such future investigations, which will be critical for a comprehensive understanding of this compound's role in brain function and its potential as a therapeutic target.

References

- 1. The Pictet-Spengler Reaction [ebrary.net]

- 2. Pictet-Spengler_reaction [chemeurope.com]

- 3. Inhibition of the reuptake of serotonin by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound inhibition of serotonin uptake in rat forebrain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tryptolines: artifact or reality? A new method of analysis using GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthetic Pathway of Tryptoline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tryptoline, a tetrahydro-β-carboline, has garnered significant interest in neuropharmacology due to its diverse biological activities. Understanding its biosynthetic pathway is crucial for elucidating its physiological roles and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current knowledge on this compound biosynthesis, detailing the precursor molecules, key enzymatic reactions, and proposed pathways. It includes detailed experimental protocols for investigating this pathway and presents quantitative data where available. While the complete enzymatic machinery for this compound synthesis in mammals is not yet fully elucidated and remains a subject of ongoing research, this guide synthesizes the existing evidence to provide a robust framework for future investigation.

Introduction

This compound (2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole) is a naturally occurring β-carboline alkaloid found in various plant and animal tissues, including the mammalian brain. Its structural similarity to neurotransmitters like serotonin has led to extensive research into its pharmacological properties, which include monoamine oxidase (MAO) inhibition and effects on neurotransmitter reuptake. The in vivo formation of this compound is a topic of considerable interest, with evidence suggesting both non-enzymatic and enzymatic routes of synthesis. This guide focuses on the enzymatic biosynthetic pathway, which is believed to be the primary source of endogenous this compound.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a two-step process originating from the essential amino acid L-tryptophan.

Step 1: Decarboxylation of L-Tryptophan to Tryptamine

The initial step involves the conversion of L-tryptophan to tryptamine. This reaction is catalyzed by the enzyme L-tryptophan decarboxylase (TDC) (EC 4.1.1.28), a pyridoxal-5'-phosphate (PLP)-dependent enzyme.

-

Reaction: L-Tryptophan → Tryptamine + CO₂

Step 2: Pictet-Spengler Reaction of Tryptamine

The second and final step is the formation of the characteristic tetracyclic structure of this compound from tryptamine through a Pictet-Spengler reaction . This reaction involves the condensation of tryptamine with a one-carbon (C1) donor, followed by cyclization.

While the Pictet-Spengler reaction can occur non-enzymatically under acidic conditions, evidence suggests the existence of an enzyme, putatively termed "this compound synthase" or a "Pictet-Spenglerase," that catalyzes this reaction in a physiological context. Early studies have shown that an enzymatic preparation from human brain can convert tryptamine to this compound in the presence of 5-methyltetrahydrofolic acid (5-MTHF), suggesting that a metabolite of 5-MTHF may serve as the C1 donor rather than free formaldehyde.[1]

-

Proposed Reaction: Tryptamine + C1 Donor (e.g., from 5-MTHF) → this compound

The exact identity of the mammalian enzyme responsible for this specific Pictet-Spengler reaction and the precise nature of the C1 donor remain areas of active investigation.

Visualizing the Biosynthetic Pathway

Quantitative Data

Quantitative data on the enzymes involved in this compound biosynthesis is still emerging. The following tables summarize the available kinetic parameters for L-tryptophan decarboxylase from different sources. Data for a specific "this compound synthase" is not yet available.

| Enzyme | Source | Substrate | Km (mM) | kcat (s-1) | Optimal pH | Optimal Temp. (°C) |

| L-Tryptophan Decarboxylase | Ophiorrhiza pumila | L-Tryptophan | 1.08 | 0.78 | 8.0 | 45 |

| L-Tryptophan Decarboxylase | Ruminococcus gnavus | L-Tryptophan | 1.1 | 73.3 | - | - |

Table 1: Kinetic Parameters of L-Tryptophan Decarboxylase.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the biosynthetic pathway of this compound.

Preparation of Brain Homogenate for Enzyme Assays

This protocol is adapted from methods for preparing brain tissue for neurotransmitter and enzyme analysis.

-

Tissue Collection: Euthanize the animal (e.g., rat) according to approved ethical protocols. Rapidly dissect the brain and place it in ice-cold homogenization buffer.

-

Homogenization Buffer: 10 mM Tris-HCl (pH 7.5), 0.8 M NaCl, 10% sucrose, 1 mM EGTA, supplemented with protease and phosphatase inhibitors. Add 40 mM β-mercaptoethanol immediately before use.

-

Homogenization: Prepare a 10% (w/v) brain homogenate in homogenization buffer using a bead homogenizer (e.g., Precellys) with appropriate beads. Homogenize at 6,000 rpm for 30 seconds, repeating 3 times with cooling on ice between cycles.

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the crude enzymatic preparation, and keep it on ice for immediate use in enzyme assays or store at -80°C for later analysis.

Assay for Putative this compound Synthase Activity

This proposed protocol is based on early findings of enzymatic this compound formation in brain tissue and modern analytical techniques.

-

Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture:

-

100 µL of brain homogenate supernatant (protein concentration adjusted to 1-2 mg/mL)

-

50 µL of 10 mM Tryptamine hydrochloride (in water)

-

50 µL of 10 mM 5-methyltetrahydrofolic acid (in a suitable buffer)

-

300 µL of 0.1 M phosphate buffer (pH 7.4)

-

-

Incubation: Incubate the reaction mixture at 37°C for 60 minutes.

-

Reaction Termination: Stop the reaction by adding 50 µL of 2 M perchloric acid.

-

Sample Preparation for Analysis:

-

Vortex the mixture and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

The sample is now ready for analysis by HPLC-MS/MS.

-

-

Control Reactions:

-

Boiled Enzyme Control: Use brain homogenate that has been boiled for 10 minutes to inactivate enzymes.

-

No Substrate Control: Omit tryptamine from the reaction mixture.

-

No Cofactor Control: Omit 5-methyltetrahydrofolic acid from the reaction mixture.

-

Quantification of this compound by HPLC-MS/MS

This method is adapted from established protocols for the analysis of neurotransmitters in brain tissue.

-

Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 2.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from low to high percentage of mobile phase B to achieve separation of this compound from other components. For example: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-7 min, 95% B; 7-7.1 min, 95-5% B; 7.1-10 min, 5% B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: Precursor ion (Q1) m/z 173.1 → Product ion (Q3) m/z 144.1 (quantifier), and another product ion for confirmation.

-

Internal Standard (e.g., this compound-d4): Precursor ion (Q1) m/z 177.1 → Product ion (Q3) m/z 148.1.

-

-

Optimize other MS parameters such as collision energy and declustering potential for maximum sensitivity.

-

-

Quantification: Create a standard curve using known concentrations of this compound and a fixed concentration of the internal standard. Calculate the concentration of this compound in the samples based on the peak area ratios of the analyte to the internal standard.

Visualizing the Experimental Workflow

Discussion and Future Directions

The biosynthetic pathway of this compound presents an intriguing area of research with implications for neuroscience and drug development. While the initial steps involving L-tryptophan decarboxylase are well-established, the specific enzyme and C1 donor involved in the final Pictet-Spengler reaction in mammals remain to be definitively identified and characterized. The early evidence pointing to a role for 5-methyltetrahydrofolic acid is a promising lead that warrants further investigation using modern analytical and molecular biology techniques.

Future research should focus on:

-

Purification and identification of the putative "this compound synthase" from mammalian brain tissue.

-

Elucidation of the precise C1 donor and the mechanism of its transfer in the Pictet-Spengler reaction.

-

Detailed kinetic characterization of the purified enzyme to understand its catalytic efficiency and regulation.

-

In vivo studies using stable isotope labeling (e.g., with deuterated tryptophan or tryptamine) to confirm the biosynthetic pathway and quantify its flux under different physiological and pathological conditions.

-

Investigation of the regulation of the this compound biosynthetic pathway and its potential interplay with other metabolic and signaling pathways in the brain.

A thorough understanding of this compound biosynthesis will not only clarify its physiological significance but also open new avenues for the design of therapeutic agents targeting this pathway for the treatment of neurological and psychiatric disorders.

Conclusion

This technical guide has provided a comprehensive overview of the current understanding of the biosynthetic pathway of this compound. While significant progress has been made in identifying the precursors and the key chemical transformation, the specific enzymatic machinery in mammals is yet to be fully elucidated. The provided experimental protocols offer a robust framework for researchers to further investigate this pathway. Continued research in this area is essential to unravel the complexities of this compound biosynthesis and its role in human health and disease.

References

Tryptoline as a potential lead compound in drug discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Tryptoline, a tricyclic indole derivative, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. Its rigid, three-dimensional structure provides a unique framework for the design of potent and selective ligands for various biological targets. This technical guide delves into the core aspects of this compound and its derivatives as potential lead compounds, summarizing key quantitative data, providing detailed experimental methodologies, and visualizing complex biological pathways to facilitate further research and development in this promising area.

Pharmacological Activities and Quantitative Data

This compound and its analogs have been extensively studied for their potential therapeutic applications, including neuroprotective, anticancer, antidiabetic, antiviral, and anti-inflammatory effects. The following tables summarize the quantitative data for various this compound derivatives, providing a comparative overview of their potency against different biological targets.

Table 1: Neuroprotective Activity of this compound Derivatives

| Compound | Target | IC50 / Ki | Assay | Reference |

| 5-Hydroxythis compound | MAO-A | 0.5 µM (IC50) | Enzyme inhibition assay | [1] |

| 5-Methoxythis compound (Pinoline) | MAO-A | 1.5 µM (IC50) | Enzyme inhibition assay | [1] |

| This compound-triazole derivative (6a) | BACE1 | 18 µM (IC50) | FRET-based enzyme assay | [2] |

| This compound-triazole derivative (6b) | BACE1 | 19 µM (IC50) | FRET-based enzyme assay | [2] |

| This compound-triazole derivative (6c) | BACE1 | 20 µM (IC50) | FRET-based enzyme assay | [2] |

| Tryptamine-triazole derivative (12c) | BACE1 | 20.75 µM (IC50) | FRET-based enzyme assay | [2] |

| This compound-triazole derivative (6h) | Aβ Aggregation | 29.86 µM (IC50) | Thioflavin T assay | [2] |

| Tryptamine-triazole derivative (12d) | Aβ Aggregation | 47.51 µM (IC50) | Thioflavin T assay | [2] |

Table 2: Anticancer Activity of Tryptanthrin Derivatives

Tryptanthrin is a derivative of this compound.

| Compound | Cell Line | IC50 (µM) | Assay | Reference |

| Tryptanthrin | MCF-7 | 12.5-100 | MTT Assay | [3] |

| Tryptanthrin Derivative (C1) | A549 | 0.55 ± 0.33 | MTT Assay | [4] |

| Tryptanthrin Derivative (C2) | A549 | 0.89 ± 0.12 | MTT Assay | [4] |

| Tryptanthrin Derivative (C3) | A549 | 1.02 ± 0.21 | MTT Assay | [4] |

| Tryptanthrin Derivative (C4) | A549 | 1.15 ± 0.18 | MTT Assay | [4] |

| Tryptanthrin Derivative (C5) | A549 | 1.29 ± 0.25 | MTT Assay | [4] |

| Tryptanthrin-metal complex (46) | A549/DDP | 0.14 ± 0.03 | MTT Assay | [3] |

Table 3: Antidiabetic Activity of this compound-3-Carboxylic Acid Derivatives

| Compound | Model | Endpoint | Result | Reference |

| DM3 | Streptozotocin-induced diabetic rats | Blood Glucose Reduction | Moderate Activity | [5] |

| DM4 | Streptozotocin-induced diabetic rats | Blood Glucose Reduction | Moderate Activity | [5] |

| DM5 | Streptozotocin-induced diabetic rats | Blood Glucose Reduction | Highest Activity | [5] |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and the evaluation of their biological activities.

Synthesis of this compound-3-Carboxylic Acid Derivatives

This protocol describes a general procedure for the synthesis of 2-sulfonyl-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid derivatives, as reported by Kumar et al.[5].

Step 1: Preparation of 2-(N-hydroxymethyl amino)-indol-3-yl-propanoic acid (DM1)

-

Dissolve L-tryptophan (5 g, 0.0245 M) in 120 mL of water in a 250-mL conical flask.

-

Add 20 mL of formalin to the solution.

-

Incubate the mixture at 38°C for 6 hours.

-

Collect the resulting colorless, crystalline solid by filtration.

-

Wash the solid with cold water and dry it under a vacuum.

-

Recrystallize the crude product from hot water to yield DM1.

Step 2: Preparation of 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid (DM2)

-

Dissolve DM1 (5 g, 0.0214 M) in 150 mL of dilute aqueous ammonia in a 250-mL conical flask.

-

Reflux the solution for 3 hours.

-

Concentrate the solution to a small volume to obtain DM2.

Step 3: Preparation of 2-(methylsulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid (DM3)

-

Treat DM2 (3 g, 0.01389 M) with 50 mL of 10% sodium hydroxide solution.

-

Add methanesulfonyl chloride (2 mL, 0.0303 M) in small portions while stirring vigorously for 30 minutes.

-

Warm the reaction mixture slightly with continued shaking until the odor of methanesulfonyl chloride dissipates.

-

Cool the mixture in an ice bath to induce crystallization. If an oil separates, induce crystallization by scratching the inner wall of the beaker with a glass rod.

-

Collect the solid product, wash with cold water, and recrystallize to obtain DM3.

In Vitro Cytotoxicity (MTT) Assay

This protocol outlines the general steps for assessing the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[1][4][6][7][8].

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Western Blot Analysis

This protocol provides a general workflow for investigating the effect of this compound derivatives on protein expression levels, which is crucial for elucidating their mechanism of action[9][10][11][12].

-

Cell Lysis: Treat cells with the this compound derivative of interest for a specified time. Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA or Bradford assay).

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection kit and an imaging system.

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Signaling Pathways and Mechanistic Insights

This compound derivatives exert their biological effects by modulating various signaling pathways. Understanding these pathways is critical for rational drug design and development.

FGFR Signaling Pathway Activation

Some tricyclic compounds structurally related to this compound, such as the antidepressant amitriptyline, have been shown to activate the Fibroblast Growth Factor Receptor (FGFR) signaling pathway[13][14][15][16]. This activation can lead to neuroprotective and neurotrophic effects. The proposed mechanism involves the release of FGF ligands, which then bind to and activate FGFR, initiating a downstream signaling cascade.

Caption: FGFR signaling pathway activated by this compound derivatives.

Induction of Apoptosis in Cancer Cells

Tryptanthrin, a this compound-related compound, has been shown to induce apoptosis in cancer cells through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways[3][4][17][18][19][20]. This dual mechanism of action makes it a promising lead for anticancer drug development.

Caption: Apoptosis induction by tryptanthrin in cancer cells.

Conclusion and Future Directions

This compound and its derivatives represent a highly versatile and promising class of compounds for drug discovery. Their diverse pharmacological activities, coupled with a well-defined structure-activity relationship for several targets, provide a solid foundation for the development of novel therapeutics. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in this field.

Future research should focus on:

-

Optimization of Lead Compounds: Further structural modifications to improve potency, selectivity, and pharmacokinetic properties.

-

Elucidation of Mechanisms: Deeper investigation into the molecular mechanisms of action to identify novel targets and pathways.

-

In Vivo Studies: Translation of promising in vitro findings to in vivo models of disease to assess efficacy and safety.

-

Exploration of New Therapeutic Areas: Investigating the potential of this compound derivatives in other disease areas where their mechanisms of action may be relevant.

By leveraging the knowledge summarized here and pursuing these future directions, the scientific community can unlock the full therapeutic potential of the this compound scaffold.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. From BACE1 Inhibitor to Multifunctionality of this compound and Tryptamine Triazole Derivatives for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances of tryptanthrin and its derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triptolide Induces Apoptosis Through Fas Death and Mitochondrial Pathways in HepaRG Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of this compound-3-Carboxylic Acid Derivatives A Novel Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. benchchem.com [benchchem.com]

- 10. origene.com [origene.com]

- 11. bio-rad.com [bio-rad.com]

- 12. assaygenie.com [assaygenie.com]

- 13. Tricyclic Antidepressant Amitriptyline Activates Fibroblast Growth Factor Receptor Signaling in Glial Cells: INVOLVEMENT IN GLIAL CELL LINE-DERIVED NEUROTROPHIC FACTOR PRODUCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tricyclic antidepressant amitriptyline activates fibroblast growth factor receptor signaling in glial cells: involvement in glial cell line-derived neurotrophic factor production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 16. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanism of triptolide-induced apoptosis: Effect on caspase activation and Bid cleavage and essentiality of the hydroxyl group of triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Triptolide induces apoptosis through the calcium/calmodulin‑dependent protein kinase kinaseβ/AMP‑activated protein kinase signaling pathway in non‑small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mechanism of triptolide regulating proliferation and apoptosis of hepatoma cells by inhibiting JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Historical Trajectory of Tryptoline Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptoline, also known as tetrahydro-β-carboline (THBC), is an endogenous heterocyclic amine that has captivated the interest of researchers for decades. Its structural resemblance to key neurotransmitters and its diverse pharmacological profile have positioned it as a significant molecule in neuropharmacology and drug discovery. This technical guide provides a comprehensive historical overview of this compound research, detailing its discovery, the evolution of scientific interest, its key pharmacological activities, and the experimental methodologies that have been pivotal in its investigation.

A Historical Overview of this compound Research

The scientific journey of this compound began with the discovery of β-carbolines in the early 20th century. However, the specific investigation into this compound (tetrahydro-β-carboline) as a distinct entity with potential biological significance gained momentum in the mid-20th century.

-

Early Discovery and Synthesis (Early to Mid-20th Century): The foundation of this compound chemistry was laid with the discovery of the Pictet-Spengler reaction in 1911, a chemical reaction that allows for the synthesis of tetrahydro-β-carbolines from tryptamines and an aldehyde or ketone.[1] This reaction provided a viable route to synthesize this compound and its derivatives, paving the way for their pharmacological evaluation.

-

The Endogenous Question (1970s): A significant turning point in this compound research was the exploration of its potential as an endogenous substance in mammals. Research in the 1970s provided evidence for the formation of this compound in the brain, suggesting that it might play a role in normal physiological processes.[2] This discovery shifted the perception of this compound from a purely synthetic compound to a potential neuromodulator.

-

Focus on Monoamine Oxidase (MAO) Inhibition (1970s-1980s): Early pharmacological studies revealed that this compound and its derivatives were potent inhibitors of monoamine oxidase (MAO), particularly the MAO-A isoform.[3][4] This finding was of great interest as MAO-A is a key enzyme in the degradation of monoamine neurotransmitters like serotonin and norepinephrine. The potential of tryptolines as antidepressants and anxiolytics was actively investigated during this period.

-

Serotonin Reuptake Inhibition (1970s-Present): Alongside MAO inhibition, researchers discovered that this compound acts as a competitive inhibitor of serotonin reuptake.[5] This dual mechanism of action, inhibiting both the breakdown and the reuptake of serotonin, highlighted the potential of this compound as a powerful modulator of the serotonergic system.

-

Modern Research and Drug Development (1990s-Present): In recent decades, research has focused on synthesizing and evaluating a wide range of this compound derivatives with improved potency and selectivity for various targets.[6] The this compound scaffold has been utilized in the development of compounds for a variety of conditions, including neurodegenerative diseases and diabetes.[7][8]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound and its derivatives, focusing on their primary molecular targets.

| Compound | Target | Assay Type | Value | Units | Reference |

| This compound | Serotonin Transporter (SERT) | Ki | 6.1 | µM | [8] |

| 5-Hydroxythis compound | Monoamine Oxidase A (MAO-A) | IC50 | 0.5 | µM | [3][4] |

| 5-Methoxythis compound (Pinoline) | Monoamine Oxidase A (MAO-A) | IC50 | 1.5 | µM | [3][4] |

| Amitriptyline (for comparison) | Monoamine Oxidase A (MAO-A) | Ki | 1.51 x 10⁻⁴ | mol/l | [9] |

| Amitriptyline (for comparison) | Monoamine Oxidase B (MAO-B) | Ki | 8.41 x 10⁻⁶ | mol/l | [9] |

Experimental Protocols

This section provides detailed methodologies for the key experiments that have been instrumental in characterizing the bioactivity of this compound.

Synthesis of this compound via the Pictet-Spengler Reaction

This protocol describes a classic method for the synthesis of the this compound scaffold.

Materials:

-

Tryptamine

-

Formaldehyde (or other aldehyde/ketone)

-

Protic solvent (e.g., water, methanol)

-

Acid catalyst (e.g., L-tartaric acid, hydrochloric acid)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Dissolve tryptamine in the chosen protic solvent in a round-bottom flask.

-

Add the acid catalyst to the solution and stir until dissolved.

-

Slowly add the aldehyde (e.g., formaldehyde) to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction to cool to room temperature.

-

The this compound product may precipitate out of the solution. If so, collect the crystals by filtration.

-

If the product does not precipitate, concentrate the solution under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound crystals.[1][10][11]

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay is a standard method to determine the inhibitory activity of compounds against MAO-A and MAO-B.[12][13]

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate)

-

Potassium phosphate buffer (pH 7.4)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Reference inhibitors (e.g., Clorgyline for MAO-A, Pargyline for MAO-B)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound and reference inhibitors in DMSO.

-

In the wells of a 96-well plate, add 50 µL of potassium phosphate buffer.

-

Add 2 µL of the test compound or reference inhibitor solution to the appropriate wells.

-

Add 25 µL of MAO-A or MAO-B enzyme solution to each well and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 25 µL of the kynuramine substrate.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 2N NaOH.

-

Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Serotonin Reuptake Inhibition Assay using Synaptosomes

This assay measures the ability of a compound to inhibit the uptake of radiolabeled serotonin into isolated nerve terminals (synaptosomes).[14][15]

Materials:

-

Rat brain tissue (e.g., cortex, striatum)

-

Sucrose solution (0.32 M)

-

Krebs-Ringer-Henseleit (KRH) buffer

-

[³H]-Serotonin (radioligand)

-

Test compound (e.g., this compound)

-

Scintillation fluid and vials

-

Liquid scintillation counter

-

Homogenizer and centrifuge

Procedure:

-

Synaptosome Preparation:

-

Homogenize fresh rat brain tissue in ice-cold 0.32 M sucrose solution.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in KRH buffer.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compound or vehicle for a short period at 37°C.

-

Initiate the uptake reaction by adding a fixed concentration of [³H]-Serotonin.

-

Allow the uptake to proceed for a defined time (e.g., 5 minutes).

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold KRH buffer to remove extracellular radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of radioactivity retained on the filters (representing serotonin taken up by the synaptosomes) using a liquid scintillation counter.

-

-

Data Analysis:

-

Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of a known serotonin reuptake inhibitor).

-

Calculate the percent inhibition of serotonin uptake at each concentration of the test compound and determine the IC50 or Ki value.

-

Signaling Pathways and Experimental Workflows

The pharmacological effects of this compound are primarily mediated through its interaction with the monoamine and serotonergic systems. The following diagrams, generated using the DOT language, illustrate these key pathways and a typical experimental workflow.

This compound's Dual Action on the Serotonergic Synapse

Caption: this compound's dual inhibitory action on MAO-A and SERT.

Downstream Signaling of a G-Protein Coupled Serotonin Receptor

Caption: A generalized G-protein coupled 5-HT receptor signaling cascade.

Experimental Workflow for In Vitro Pharmacological Profiling

Caption: Workflow for synthesis and in vitro testing of this compound.

Conclusion

The historical journey of this compound research exemplifies the progression from chemical synthesis to the exploration of endogenous roles and complex pharmacological actions. Its dual inhibition of MAO-A and serotonin reuptake has cemented its place as a significant scaffold in neuropharmacology. The experimental protocols detailed herein represent the foundational techniques that have enabled our current understanding of this fascinating molecule. Future research will undoubtedly continue to uncover new derivatives and applications for the versatile this compound core, further solidifying its importance in the development of novel therapeutics.

References

- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 2. This compound (16502-01-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound [bionity.com]

- 5. Inhibition of the reuptake of serotonin by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of this compound-3-carboxylic Acid derivatives a novel antidiabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of this compound-3-Carboxylic Acid Derivatives A Novel Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound (Tetrahydro-β-carboline) - CAS 16502-01-5 [benchchem.com]

- 9. [Inhibition of monoamine oxidase A and B in the heart and brain of the rat with amitriptyline, pargyline and pirlindol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 14. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Uptake of serotonin into rat platelets and synaptosomes: comparative structure-activity relationships, energetics and evaluation of the effects of acute and chronic nortriptyline administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Tryptoline and its Interplay with Tryptamine Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tryptoline, also known as tetrahydro-β-carboline, is a natural derivative of β-carboline and is chemically and metabolically related to the broad class of tryptamine alkaloids. This technical guide provides an in-depth analysis of this compound, its relationship with key tryptamine alkaloids, and their collective pharmacological significance. We present a comprehensive overview of their chemical structures, biosynthesis, and pharmacological activities, with a focus on their interactions with serotonergic and dopaminergic systems. Quantitative data on receptor binding affinities, enzyme inhibition, and pharmacokinetics are summarized in structured tables for comparative analysis. Furthermore, detailed experimental protocols for the synthesis, enzymatic conversion, and pharmacological characterization of these compounds are provided. Visual representations of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of their complex mechanisms of action. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of novel therapeutics targeting the central nervous system.

Introduction: this compound and Tryptamine Alkaloids

Tryptamine is a monoamine alkaloid derived from the decarboxylation of the essential amino acid tryptophan.[1] Its indole ring structure serves as the backbone for a vast array of naturally occurring and synthetic compounds known as tryptamine alkaloids.[1] These compounds exhibit a wide range of biological activities and are found in various plants, fungi, and animals.[1] Notable examples include the neurotransmitters serotonin (5-hydroxytryptamine) and melatonin, as well as the psychedelic compounds psilocybin and N,N-dimethyltryptamine (DMT).[2]